4-Chloro-2-(trifluoromethyl)-1H-indole
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Overview
Description
4-Chloro-2-(trifluoromethyl)-1H-indole: is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloro group at the 4-position and a trifluoromethyl group at the 2-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. For instance, the reaction of parachloroaniline with acyl chloride in the presence of a methylbenzene solvent can yield an intermediate, which is then further reacted with trifluoroacetyl chloride to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-2-(trifluoromethyl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for drug discovery and development.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. For example, compounds containing the trifluoromethyl group have been shown to exhibit significant pharmacological activities .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
- 4-Chloro-2-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Comparison: Compared to these similar compounds, 4-Chloro-2-(trifluoromethyl)-1H-indole is unique due to its indole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5ClF3N |
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Molecular Weight |
219.59 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H5ClF3N/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4,14H |
InChI Key |
YYFZEVDKRFRZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)Cl |
Origin of Product |
United States |
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